Product packaging for 8-Bromo-4-cinnolinethiol(Cat. No.:CAS No. 876-77-7)

8-Bromo-4-cinnolinethiol

Cat. No.: B12917150
CAS No.: 876-77-7
M. Wt: 241.11 g/mol
InChI Key: KDAMYESJSRVPHW-UHFFFAOYSA-N
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Description

8-Bromo-4-cinnolinethiol is a chemical compound with the molecular formula C₈H₅BrN₂S and a molecular weight of 241.108 g/mol . It is supplied for Research Use Only (RUO), meaning it is intended solely for laboratory research purposes and must not be used for diagnostic, therapeutic, or any other clinical procedures . Products labeled RUO are essential tools in scientific investigations, such as fundamental research, pharmaceutical development, and the identification of chemical substances . As a cinnoline derivative featuring both bromo and thiol functional groups, this compound serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research. Its structure suggests potential for developing novel therapeutic agents or biochemical probes. Researchers can utilize this compound to explore its reactivity and properties in various experimental settings. For detailed specifications, please refer to the product documentation. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2S B12917150 8-Bromo-4-cinnolinethiol CAS No. 876-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1H-cinnoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KDAMYESJSRVPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=CC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236508
Record name 8-Bromo-4-cinnolinethiol
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Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-77-7
Record name 8-Bromo-4-cinnolinethiol
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Record name 8-Bromo-4-cinnolinethiol
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Record name NSC77849
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Record name 8-Bromo-4-cinnolinethiol
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Synthetic Methodologies for 8 Bromo 4 Cinnolinethiol and Its Derivatives

Direct Synthesis Approaches to the Cinnolinethiol Core

The direct construction of the 8-bromo-4-cinnolinethiol framework hinges on the sequential introduction of the thiol group and the bromine atom onto the cinnoline (B1195905) scaffold. This often involves multi-step reaction sequences and carefully controlled bromination strategies to ensure the desired regiochemistry.

Multi-step Reaction Sequences for Thiol Group Introduction

The introduction of a thiol group at the 4-position of the cinnoline ring is a critical step in the synthesis of the target compound. ontosight.ai While direct thionation methods can be challenging, multi-step sequences are often employed. These sequences may begin with a precursor molecule that is more amenable to nucleophilic substitution or other transformations. The specific reagents and reaction conditions are crucial for achieving good yields and avoiding unwanted side reactions. ontosight.aiyoutube.comlibretexts.orgyoutube.comyoutube.com A general representation of such a sequence might involve the conversion of a 4-hydroxycinnoline or a 4-chlorocinnoline (B183215) derivative to the corresponding thiol.

A common approach involves the synthesis of a 4-chlorocinnoline intermediate, which can then undergo nucleophilic substitution with a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce the thiol group. The choice of reagents and reaction conditions is critical to ensure efficient conversion and to minimize the formation of byproducts.

Regioselective Bromination Strategies for the Cinnoline System

Achieving regioselective bromination at the 8-position of the cinnoline ring is a significant challenge due to the presence of multiple reactive sites on the heterocyclic system. nih.govyoutube.comyoutube.com The electronic properties of the cinnoline ring, influenced by the two nitrogen atoms, dictate the preferred positions for electrophilic substitution.

Direct bromination of the parent cinnoline can lead to a mixture of products. Therefore, strategic approaches are necessary to direct the bromine atom to the desired C-8 position. One method involves the use of a directing group, which can temporarily block other reactive positions or activate the C-8 position towards electrophilic attack. Another approach is to perform the bromination on a precursor molecule where the 8-position is already activated or other positions are sterically hindered. The choice of the brominating agent (e.g., N-bromosuccinimide (NBS), bromine in acetic acid) and reaction conditions (e.g., temperature, solvent) are critical for controlling the regioselectivity of the reaction. nih.govresearchgate.net For instance, the bromination of 8-substituted quinolines has been studied to understand the directing effects of various functional groups, providing insights that can be applied to the cinnoline system. researchgate.net

Indirect Synthesis and Derivatization via Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic compounds through cross-coupling reactions. These methods provide an indirect route to this compound derivatives by first constructing the cinnoline core and then introducing the bromo and thiol functionalities or by coupling smaller fragments.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Hiyama)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic compounds. researchgate.netnih.govnih.govnobelprize.orglibretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nobelprize.org For the synthesis of this compound analogs, a suitably substituted cinnoline boronic acid or ester could be coupled with a brominated aromatic or heteroaromatic partner.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It could be employed to introduce an alkynyl substituent onto the cinnoline ring, which could then be further transformed into other functional groups. libretexts.org

Hiyama Coupling: This reaction involves the coupling of an organosilane with an organic halide. While less common than Suzuki or Stille couplings, it offers an alternative for specific synthetic challenges. researchgate.net

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. nobelprize.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionOrganometallic ReagentOrganic Halide/TriflateCatalyst System
Suzuki Boronic acid/esterAryl/vinyl halide/triflatePd(0) complex, Base
Sonogashira Terminal alkyneAryl/vinyl halidePd(0) complex, Cu(I) cocatalyst, Base
Hiyama OrganosilaneAryl/vinyl halide/triflatePd(0) complex, Activator (e.g., F⁻)

Other Metal-Mediated Functionalization Methods

Beyond palladium, other transition metals can be utilized to mediate the functionalization of the cinnoline ring. nih.govnih.govyoutube.comrsc.org These methods can offer alternative reactivity and selectivity profiles. For instance, copper-catalyzed reactions are often used for the introduction of nucleophiles, including thiol groups. The choice of metal and ligand is crucial for achieving the desired transformation.

Cinnoline Ring Formation Methodologies Relevant to this compound Analogues

The construction of the core cinnoline ring system is a fundamental aspect of synthesizing its derivatives. wikipedia.orgresearchgate.netresearchgate.net Several named reactions have been developed for this purpose, each offering a different pathway to the bicyclic heterocycle.

One of the classical methods is the Widman-Stoermer synthesis , which involves the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org Another important route is the Bamberger triazine synthesis , which can be adapted to produce cinnoline derivatives. wikipedia.org The Borsche cinnoline synthesis provides an alternative approach to the cinnoline core. wikipedia.org

More contemporary methods for cinnoline synthesis include intramolecular Friedel-Crafts alkylation of arylhydrazones derived from α-halocarbonyl compounds. tsijournals.com For example, the reaction of a substituted phenylhydrazone with a suitable electrophile can lead to the formation of a dihydrocinnoline, which can then be oxidized to the aromatic cinnoline. tsijournals.com The choice of starting materials and reaction conditions can be tailored to introduce substituents at various positions on the cinnoline ring, providing a versatile platform for the synthesis of analogs of this compound.

Richter-Type Cyclization Strategies

The Richter cinnoline synthesis is a classic and effective method for forming the cinnoline ring. wikipedia.org This strategy typically involves the diazotization of an o-aminoarylacetylene or a related propiolic acid derivative, followed by an intramolecular cyclization. drugfuture.com The reaction proceeds through a diazonium salt intermediate which then cyclizes to form a 4-hydroxycinnoline derivative. wikipedia.org This hydroxyl group can be subsequently removed or converted to other functional groups.

To achieve a substitution pattern such as that in this compound, the Richter synthesis would necessitate a starting material that already contains a bromine atom at the appropriate position on the aromatic ring. For instance, the synthesis could commence with a 2-alkynyl-3-bromoaniline derivative. Diazotization of this precursor would lead to the corresponding diazonium salt, which upon cyclization would yield an 8-bromo-4-hydroxycinnoline. The final conversion of the 4-hydroxyl group to the desired 4-thiol group would require a subsequent chemical transformation, for example, via a nucleophilic substitution reaction.

Modern variations of the Richter cyclization have been developed to improve yields and expand the substrate scope. One such advancement involves the one-pot reaction of 2-alkynylanilines with sodium nitrite in an acidic aqueous medium. researchgate.net This approach has been shown to tolerate a variety of functional groups on the aniline (B41778) ring. researchgate.net

Table 1: Examples of Richter-Type Cyclization for Cinnoline Synthesis

Starting Material Reagents Product Reference
o-Aminoarylpropiolic acid Diazotization (e.g., NaNO₂, HCl) 4-Hydroxycinnoline-3-carboxylic acid wikipedia.orgdrugfuture.com
2-Alkylethynyl aniline NaNO₂, dilute HCl 3-Alkyl-4(1H)-cinnolone researchgate.net

Cyclization Reactions of Precursor Intermediates

An alternative and highly versatile approach to cinnoline synthesis involves the cyclization of pre-formed linear intermediates, such as arylhydrazones. researchgate.netnih.gov This method allows for the construction of the cinnoline ring through the formation of a key N-N and C-C bond. The specific nature of the precursor and the reaction conditions dictate the final substitution pattern of the heterocyclic product.

One prominent strategy begins with the condensation of a substituted arylhydrazine with a 1,3-dicarbonyl compound under acidic conditions to form an arylhydrazone. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, yields the cinnoline ring. For the synthesis of an 8-bromo derivative, a (2-bromo-phenyl)hydrazine would be the logical starting precursor.

A more recent, transition-metal-free approach involves an intramolecular redox cyclization. nih.gov In this method, a starting material like 2-nitrobenzyl alcohol is oxidized in situ to an intermediate such as 2-nitrosobenzaldehyde. nih.gov This intermediate then condenses with an amine (e.g., benzylamine), followed by a sequence of isomerization, cyclization, and aromatization steps to afford the final cinnoline derivative. nih.gov To apply this to the synthesis of 8-bromo-cinnolines, one would need to start with a correspondingly substituted 3-bromo-2-nitrobenzyl alcohol.

The synthesis of 5- or 8-bromoisoquinoline (B29762) derivatives, key intermediates for various pharmaceuticals, has been achieved through the bromination of isoquinoline (B145761) using agents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. google.com While this applies to a different heterocycle, the principle of direct bromination on a pre-formed ring system or the use of a brominated starting material in a cyclization reaction are core strategies that are broadly applicable in heterocyclic synthesis. google.com

Table 2: Examples of Cinnoline Synthesis from Precursor Intermediates

Precursor Type Key Reaction Steps Resulting Structure Reference
Arylhydrazone Condensation, intramolecular cyclization Substituted Cinnoline researchgate.net
2-Nitrobenzyl alcohol and Benzylamine Intramolecular redox, condensation, isomerization, cyclization, aromatization Cinnoline Derivative nih.gov
N-Methyl-N-phenylhydrazones Cu-catalyzed aerobic intramolecular dehydrogenative cyclization Cinnoline Derivative nih.gov

Reactivity and Reaction Mechanisms of 8 Bromo 4 Cinnolinethiol

Electrophilic and Nucleophilic Substitution Pathways

The cinnoline (B1195905) ring system, a bicyclic heteroaromatic compound containing two adjacent nitrogen atoms, exhibits a complex reactivity pattern towards both electrophilic and nucleophilic substitution. The electron-withdrawing nature of the nitrogen atoms generally deactivates the ring towards electrophilic attack compared to benzene. However, the positions of substitution are influenced by the directing effects of both the heterocyclic nitrogens and the existing substituents.

In the case of 8-Bromo-4-cinnolinethiol, electrophilic aromatic substitution is anticipated to occur on the carbocyclic ring. The bromine atom is a deactivating but ortho-, para-directing group, while the thiol group is an activating ortho-, para-director. Their combined influence, along with the deactivating effect of the pyridazine (B1198779) ring, suggests that further electrophilic substitution would likely occur at positions 5 and 7. For instance, bromination of 8-substituted quinolines, a related heterocyclic system, often leads to substitution at the 5 and 7 positions. acgpubs.orgresearchgate.netresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient heterocyclic systems like cinnoline. wikipedia.orgnih.gov The presence of a good leaving group is crucial for this reaction to proceed. While the thiol group itself is not a typical leaving group, the bromine atom at C8 can potentially be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. However, the thiol group's strong nucleophilicity often leads to its own reactions before substitution at the C8-Br bond occurs. The most prominent site for nucleophilic attack is the C4 position, where the thiol group is located. This position is activated by the adjacent nitrogen atom (N1) and the second nitrogen atom (N2) through resonance, making it susceptible to displacement reactions if it were a better leaving group. In many syntheses of similar compounds, a chloro group at the 4-position serves as a good leaving group for the introduction of the thiol moiety via nucleophilic substitution.

Role of the Thiol Group in Chemical Transformations

The thiol (-SH) group at the C4 position is a dominant center of reactivity in this compound. Thiols are well-known for their nucleophilic character and their ability to participate in a variety of chemical transformations. rsc.orgnih.govsigmaaldrich.com

Thioether Formation: One of the most common reactions of thiols is their conversion to thioethers (sulfides). This is typically achieved through an SN2 reaction where the corresponding thiolate anion, formed by deprotonation of the thiol with a base, acts as a potent nucleophile. nih.gov For this compound, reaction with an alkyl halide (R-X) in the presence of a suitable base would yield the corresponding 4-alkylthio-8-bromocinnoline. This reaction is a fundamental method for introducing a wide range of organic moieties at the C4 position.

Reactant 1Reactant 2ProductReaction Type
This compoundAlkyl Halide (R-X)4-Alkylthio-8-bromocinnolineThioether Formation (SN2)

Thiol-ene Reactions: The thiol group can also participate in thiol-ene reactions, a type of click chemistry reaction where a thiol adds across a double bond of an alkene. This reaction can be initiated by radicals or catalyzed by a base and typically proceeds with anti-Markovnikov selectivity. This provides a highly efficient method for forming carbon-sulfur bonds and can be used to attach the cinnoline scaffold to polymers or other complex molecules.

Reactivity of the Bromine Substituent in Directed Functionalization

The bromine atom at the C8 position serves as a valuable handle for further functionalization of the cinnoline ring, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the C8 position is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. youtube.comyoutube.com

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing an aryl, heteroaryl, or alkyl group at the C8 position.

Heck Coupling: Coupling with an alkene under palladium catalysis results in the formation of a new C-C bond and the introduction of a vinyl group.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of an 8-alkynylcinnoline derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

These cross-coupling reactions offer a modular approach to synthesize a diverse library of 8-substituted cinnoline derivatives, allowing for the fine-tuning of the molecule's properties.

Reaction NameCoupling PartnerResulting BondCatalyst System
Suzuki CouplingOrganoboron ReagentC-CPd catalyst, Base
Heck CouplingAlkeneC-CPd catalyst
Sonogashira CouplingTerminal AlkyneC-C (alkynyl)Pd catalyst, Cu co-catalyst
Buchwald-Hartwig AminationAmineC-NPd catalyst, Base

C-H Activation and Other C-X Bond Functionalization Strategies

Modern synthetic methodologies, such as C-H activation, provide alternative routes to functionalize the cinnoline core, sometimes obviating the need for pre-installed halides. fishersci.co.uknih.gov For the cinnoline system, C-H activation can be directed by the nitrogen atoms of the ring or by other coordinating groups. mdpi.comnih.gov

While the bromine at C8 provides a reliable site for functionalization, direct C-H activation could potentially be used to introduce substituents at other positions on the carbocyclic ring, such as C5 or C7. These reactions are often catalyzed by transition metals like palladium, rhodium, or iridium and can be directed by the inherent electronic properties of the substrate or by a directing group. mdpi.comchemrxiv.org For instance, rhodium-catalyzed C-H/N-H functionalization has been used to construct more complex fused cinnoline systems. chemrxiv.org

Furthermore, strategies involving the functionalization of other C-X bonds can be envisaged. For example, if a different halogen were present at another position, selective or sequential cross-coupling reactions could be performed based on the differential reactivity of the C-X bonds (e.g., C-I > C-Br > C-Cl).

Spectroscopic and Structural Elucidation Techniques for 8 Bromo 4 Cinnolinethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule.

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 8-Bromo-4-cinnolinethiol, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the cinnoline (B1195905) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the electron-donating character of the thiol group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the assignment of each proton to its specific position on the ring.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, carbons bonded to the electronegative bromine and nitrogen atoms would appear at a lower field (higher ppm value).

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are powerful methods for establishing connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, while an HMQC spectrum would correlate directly bonded proton and carbon atoms.

Table 1: Example NMR Data for 6,8-Dibromoquinoline in CDCl₃ researchgate.net

NucleusChemical Shift (δ) in ppm
¹H9.04 (dd, J = 4.2, 1.6 Hz, 1H), 8.16 (d, J = 2.0 Hz, 1H), 8.04 (dd, J = 8.3, 1.5 Hz, 1H), 7.97 (d, J = 2.0 Hz, 1H), 7.50 (dd, J = 8.3, 4.2 Hz, 1H)
¹³C151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9

Infrared (IR) Spectroscopy Applications for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the case of this compound, the IR spectrum would be expected to display characteristic absorption bands for the C-S stretching vibration of the thiol group, typically in the region of 2550-2600 cm⁻¹. The presence of the aromatic cinnoline ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

An illustrative IR data set for 6,8-Dibromoquinoline is provided below to demonstrate the characteristic absorption bands for a bromo-substituted heterocyclic compound. researchgate.net

Table 2: Example IR Data for 6,8-Dibromoquinoline researchgate.net

Wavenumber (cm⁻¹)Interpretation
3026Aromatic C-H stretch
1638, 1617, 1587, 1545C=C and C=N aromatic ring stretches
1467, 1443Aromatic ring vibrations
857, 809, 779C-H out-of-plane bending
677, 593, 543, 501C-Br stretches and other fingerprint region vibrations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₈H₅BrN₂S), the high-resolution mass spectrum would provide a very accurate molecular weight, confirming its molecular formula.

The presence of bromine would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the loss of the bromine atom, the thiol group, or other small molecules, leading to a series of fragment ions that can be used to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its structure. It would determine the bond lengths, bond angles, and torsional angles within the molecule, as well as how the molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show multiple absorption bands corresponding to the π→π* and n→π* electronic transitions within the aromatic cinnoline ring system. The position and intensity of these bands are sensitive to the substitution pattern on the ring and the nature of the solvent. This technique is particularly useful for studying the electronic properties of the molecule and for quantitative analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. For this compound (C₈H₅BrN₂S), the theoretical elemental composition would be calculated, and the experimental results from an elemental analyzer would need to fall within a narrow margin of these values to confirm the purity and assigned formula of the compound.

As an example, the calculated and found elemental analysis values for 6,8-Dibromoquinoline are presented below. researchgate.net

**Table 3: Example Elemental Analysis Data for 6,8-Dibromoquinoline (C₉H₅NBr₂) ** researchgate.net

ElementCalculated (%)Found (%)
C37.6737.78
H1.761.82

Computational Chemistry and Theoretical Investigations of 8 Bromo 4 Cinnolinethiol

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecular systems, balancing computational cost with high accuracy. For 8-Bromo-4-cinnolinethiol, DFT calculations can elucidate the fundamental aspects of its chemical nature. By solving the Kohn-Sham equations for the system, it is possible to determine the ground-state electron density and, from it, a host of electronic properties.

Theoretical studies on related heterocyclic systems, such as quinoline (B57606) derivatives, have demonstrated the power of DFT in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netekb.eg For this compound, DFT would be employed to optimize the molecular geometry, revealing key bond lengths and angles. The presence of the bromine atom and the thiol group is expected to significantly influence the electron distribution across the cinnoline (B1195905) core.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich thiol group and parts of the aromatic system, while the LUMO may be distributed over the electron-deficient nitrogen-containing ring.

Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-2.1eV
HOMO-LUMO Gap (ΔE)4.4eV
Ionization Potential (I)6.5eV
Electron Affinity (A)2.1eV
Electronegativity (χ)4.3eV
Chemical Hardness (η)2.2eV
Global Electrophilicity (ω)4.2eV

This table is illustrative and contains hypothetical values to demonstrate the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For a molecule like this compound, MD simulations can explore its conformational landscape. The flexibility of the thiol group and potential, albeit limited, puckering of the heterocyclic ring can be assessed. By simulating the molecule in different environments, such as in a solvent or near a biological macromolecule, one can observe how its conformation adapts.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.govnih.gov The simulations can model how this compound interacts with solvent molecules, ions, or a protein's active site. The non-covalent interactions that govern these associations, such as hydrogen bonds (e.g., involving the thiol group or the cinnoline nitrogens), π-π stacking between the aromatic rings, and halogen bonding from the bromine atom, can be identified and their strengths quantified. Understanding these interactions is critical for predicting the compound's solubility, crystal packing, and potential as a ligand for biological targets.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

Dihedral AngleAverage Value (degrees)Standard DeviationPredominant Conformation
C3-C4-S-H178.55.2Anti-periplanar
C4-C4a-N1-N21.22.1Near Planar
C7-C8-Br-C10.51.5In-plane

This table presents hypothetical data to illustrate the outputs of an MD simulation for conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are modeling techniques used to correlate a compound's chemical structure with its biological activity or chemical reactivity. mdpi.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions, for instance, its nucleophilicity in thiol-addition reactions. nih.gov This would involve compiling a dataset of related cinnoline and quinoline derivatives with known experimental reactivity data. nih.govresearchgate.net For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then constructed that links the descriptors to the observed activity. nih.gov Such a model could predict the reactivity of this compound based on its calculated descriptors.

SAR analysis, which is often more qualitative, would involve comparing the structural features of this compound with other active and inactive analogs. For example, the importance of the bromine atom at the 8-position or the thiol at the 4-position for a particular molecular recognition event could be assessed by comparing it to derivatives lacking these features. Contour maps from 3D-QSAR studies, like CoMFA or CoMSIA, on related cinnoline series can reveal regions where steric bulk, or electrostatic or hydrophobic properties are favorable or unfavorable for activity. nih.gov

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Model

DescriptorValue for this compoundDescription
Molecular Weight257.13Total mass of the molecule
LogP3.2Octanol-water partition coefficient
Topological Polar Surface Area (TPSA)51.2Surface sum over all polar atoms
Number of Hydrogen Bond Donors1Count of H-bond donor atoms (thiol)
Number of Hydrogen Bond Acceptors2Count of H-bond acceptor atoms (nitrogens)

This table is for illustrative purposes, showing typical descriptors used in QSAR/SAR modeling.

Reaction Pathway Analysis and Transition State Calculations

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, identifying the transition states (TS) that connect reactants to products. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, a key reaction to investigate would be the deprotonation of the thiol group or its participation in nucleophilic addition reactions, such as the thia-Michael addition. researchgate.netnih.gov Computational methods can be used to model the reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, and then locating the transition state structure connecting them.

Various algorithms exist for finding the TS, which is a first-order saddle point on the potential energy surface. Once the TS is located, its structure provides insight into the geometry of the activated complex. A frequency calculation is performed to confirm that the structure is a true TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy (ΔG‡) of the reaction. This value is crucial for predicting the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, one could compare the activation barrier for the thiol acting as a nucleophile versus a related alcohol, providing a rationale for observed reactivity differences.

Table 4: Hypothetical Activation Energies for a Reaction Involving this compound

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)
Thiol Deprotonation0.015.215.2
Nucleophilic Attack on Electrophile-5.312.818.1

This table provides hypothetical energy values to illustrate the results from a reaction pathway analysis.

Advanced Applications of 8 Bromo 4 Cinnolinethiol in Chemical Sciences and Materials

Role as Building Blocks in Complex Organic Synthesis

The cinnoline (B1195905) scaffold is a significant heterocyclic framework in medicinal chemistry and materials science. nih.govijper.org The presence of both a bromo and a thiol group on the 8-Bromo-4-cinnolinethiol molecule provides two distinct reactive handles, allowing it to serve as a foundational building block for more elaborate molecular architectures. The bromine atom at the 8-position is particularly amenable to cross-coupling reactions, a cornerstone of modern organic synthesis.

Research on related bromo-cinnoline derivatives demonstrates their utility in forming carbon-carbon and carbon-heteroatom bonds. For instance, dibromo-cinnoline analogues have been successfully employed in Sonogashira coupling reactions to introduce alkynyl groups. researchgate.net This type of reaction is pivotal for constructing conjugated systems. A typical synthetic strategy might involve a three-step process to create target molecules, such as the preparation of novel 4-methylbenzo[h]cinnolines. nih.gov This process can involve an intramolecular Friedel-Crafts acylation followed by an elimination reaction. nih.gov The thiol group at the 4-position offers another site for synthetic elaboration, such as alkylation or arylation, further expanding the molecular diversity that can be achieved from this single precursor.

Table 1: Synthetic Reactions Utilizing Bromo-Cinnoline Scaffolds

Reaction Type Reagents/Conditions Resulting Structure Application
Sonogashira Coupling Pd catalyst, CuI, base Alkynyl-substituted cinnolines Building blocks for polymers researchgate.net
Friedel-Crafts Acylation Polyphosphoric Acid (PPA), heat Fused polycyclic cinnolines (benzo[h]cinnolines) Novel heterocyclic systems nih.gov

Precursors for Polymeric Materials and Functional Systems with Tunable Properties

The ability to undergo polymerization makes this compound a valuable precursor for creating advanced polymeric materials. The bromo-substituent enables its participation in polycondensation reactions. A key example is the synthesis of novel poly(arylene ethynylene)s (PAEs) that incorporate a cinnoline core into the polymer backbone. researchgate.net In a process analogous to what would be possible with this compound, researchers used a 4,6-dibromo-3-butylcinnoline derivative as a monomer. researchgate.net

This monomer was polymerized with a di-alkyne co-monomer via a sila-Sonogashira coupling technique to produce high-yield PAEs. researchgate.net The resulting polymers exhibit properties that can be tuned based on their molecular structure. For example, the inclusion of the electron-deficient cinnoline unit influences the optoelectronic characteristics of the polymer. These materials are often soluble in common organic solvents like THF, which facilitates their processing into thin films for device fabrication. researchgate.net The properties of such polymers are of great interest for applications in organic electronics and optoelectronics, similar to how quinoline-based polymers are used. mdpi.com

Table 2: Properties of Cinnoline-Containing Poly(arylene ethynylene)s (PAEs)

Polymer Monomers Polymerization Method Key Property Potential Application
PAE 10a 4,6-dibromo-3-butylcinnoline, 1,4-bis((trimethylsilyl)ethynyl)benzene Sila-Sonogashira Coupling Fluorescence quenched by Pd(II) ions Chemical sensors researchgate.net

Chemosensing Applications and Probe Development Based on Cinnoline Scaffolds

The electron-deficient nature of the cinnoline ring system makes it an excellent candidate for use in chemosensing applications. researchgate.net When incorporated into larger conjugated systems, such as the PAEs described previously, the cinnoline unit can act as a signal transducer. The fluorescence of these cinnoline-containing polymers has been shown to be highly sensitive to the presence of specific metal ions. researchgate.net

Specifically, studies have demonstrated that the fluorescence of cinnoline-based PAEs in a THF solution is efficiently quenched by palladium (Pd²⁺) ions. researchgate.net This quenching effect forms the basis of a turn-off fluorescent sensor for palladium detection. The development of such sensors is crucial for environmental monitoring and industrial process control. The general principle relies on the interaction between the analyte (e.g., a metal ion) and the fluorophore containing the cinnoline scaffold, which alters the photophysical properties of the material, such as its fluorescence intensity or wavelength. mdpi.comnih.gov This approach is part of a broader strategy of designing fluorescent probes where binding to a target analyte triggers a measurable optical response. nih.gov

Table 3: Chemosensing Performance of Cinnoline-Based Polymer

Sensor Material Target Analyte Sensing Principle Solvent Outcome

Ligand Design in Catalysis and Coordination Chemistry

This compound possesses multiple coordination sites, making it an attractive candidate for ligand design in catalysis and coordination chemistry. The two nitrogen atoms of the cinnoline ring, with their available lone pairs of electrons, can chelate to a metal center, a binding mode well-established for N-heterocycles. Furthermore, the soft sulfur atom of the thiol group is an excellent donor for a wide range of transition metals.

This combination of a hard N-donor system (the cinnoline ring) and a soft S-donor (the thiol) makes this compound a potentially versatile monoanionic bidentate ligand. This structural motif is valuable in the development of transition metal complexes for catalysis. While direct catalytic applications of this specific compound are not yet widely reported, related heterocyclic compounds like quinolines have been extensively used as ligands for transition metal complexes in applications such as Organic Light-Emitting Diodes (OLEDs). mdpi.com The ability to tune the electronic properties of the ligand by modifying substituents on the cinnoline ring could allow for the fine-tuning of a metal catalyst's activity and selectivity for specific chemical transformations.

Structure Reactivity and Structure Property Relationships of 8 Bromo 4 Cinnolinethiol Analogues

Influence of Substituent Effects on Reaction Pathways and Selectivity

The reactivity of the cinnoline (B1195905) ring system is significantly modulated by the electronic nature of its substituents. Electron-donating groups generally accelerate electrophilic substitution reactions, while electron-withdrawing groups favor nucleophilic substitution. The introduction of a bromine atom and a thiol group at the 8- and 4-positions, respectively, of the cinnoline ring creates a nuanced electronic landscape that directs the outcome of chemical transformations.

The thiol group (-SH) at the 4-position, being a potent nucleophile, can readily participate in reactions such as nucleophilic substitution and addition. ontosight.ai For instance, in the related 6-Bromo-4-cinnolinethiol, the thiol group serves as a versatile handle for the synthesis of more complex molecules. ontosight.ai It can be alkylated, oxidized, or used to coordinate with metal centers, opening up avenues for the creation of novel derivatives with tailored properties.

Table 1: Predicted Influence of Substituents on Reaction Pathways of 8-Bromo-4-cinnolinethiol Analogues

Reaction TypeInfluence of 4-Thiol GroupInfluence of 8-Bromo GroupPredicted Outcome
Nucleophilic Attack at the Thiol Group High nucleophilicity of sulfurMinor electronic influenceFacile alkylation, acylation, and oxidation of the thiol group.
Electrophilic Aromatic Substitution Weakly activating, ortho-, para-directingDeactivating, ortho-, para-directingSubstitution likely directed by both groups, potentially leading to a mixture of products. Overall rate is likely reduced.
Nucleophilic Aromatic Substitution Does not directly participateActivates the ring towards nucleophilic attackMay facilitate displacement of other leaving groups on the ring, if present.

Electronic and Steric Effects of the Bromine Atom and Thiol Group on Molecular Behavior

Electronic Effects:

The bromine atom, being highly electronegative, exerts a significant inductive electron-withdrawing effect, which can decrease the electron density of the aromatic system. This can impact the acidity of the thiol proton, making it more acidic compared to an unsubstituted 4-cinnolinethiol. The electrochemical behavior of bromo-derivatives of the related benzo[c]cinnoline (B3424390) system has been shown to be influenced by the presence of bromine, suggesting that the 8-bromo substituent in this compound would similarly affect its redox properties. ontosight.ai

The thiol group, conversely, can act as an electron-donating group through resonance, particularly in its deprotonated thiolate form. This can influence the electron distribution within the cinnoline ring and affect its interaction with other molecules. The presence of both a strong electron-withdrawing group (bromine) and a potentially electron-donating group (thiol) creates a molecule with a significant dipole moment and polarized bonds, which can enhance its solubility in polar solvents and its ability to participate in dipole-dipole interactions.

Steric Effects:

The bromine atom is relatively large and introduces steric bulk at the 8-position. This steric hindrance can influence the approach of reagents and may affect the rate and regioselectivity of reactions occurring at or near this position. Similarly, the thiol group at the 4-position, while smaller than bromine, can also exert steric effects, particularly in its reactions with bulky electrophiles.

The steric hindrance provided by these groups can also play a role in the stability of different conformations of the molecule, as discussed in the following section.

Conformational Analysis and its Impact on Intramolecular and Intermolecular Interactions

The planarity of the cinnoline ring system is likely to be influenced by the substituents. The steric bulk of the bromine atom at the 8-position might cause some distortion from perfect planarity. The orientation of the thiol group relative to the cinnoline ring is also of interest. It can exist in different rotamers, and the preferred conformation will be the one that minimizes steric clashes and maximizes favorable electronic interactions.

Intramolecular Interactions:

Potential intramolecular hydrogen bonding between the thiol hydrogen and one of the nitrogen atoms of the cinnoline ring (N1 or N2) could play a significant role in stabilizing a particular conformation. The geometry required for such an interaction would depend on the bond lengths and angles within the molecule.

Intermolecular Interactions:

In the solid state and in solution, this compound molecules can interact with each other through various non-covalent forces. The presence of the thiol group allows for the formation of intermolecular hydrogen bonds (S-H···N or S-H···S), which can lead to the formation of dimers or larger aggregates. The aromatic rings can participate in π-π stacking interactions, and the bromine atom can be involved in halogen bonding (Br···N or Br···S), a type of non-covalent interaction that is gaining increasing recognition for its importance in crystal engineering and molecular recognition.

X-ray crystal structure analysis of substituted heterocyclic compounds, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, has revealed the importance of various intermolecular interactions, including C-H···π interactions, in dictating the packing of molecules in the crystal lattice. mdpi.com It is reasonable to expect that similar interactions would be at play in the solid-state structure of this compound.

Table 2: Predicted Conformational Features and Interactions of this compound

FeatureDescriptionPotential Impact
Ring Planarity The bicyclic cinnoline core is largely planar, but the bulky 8-bromo substituent may induce minor puckering.Affects π-system conjugation and intermolecular packing.
Thiol Group Orientation Rotation around the C4-S bond is possible. The orientation will be influenced by steric hindrance and potential intramolecular hydrogen bonding.Determines the accessibility of the thiol group for reactions and intermolecular interactions.
Intramolecular Hydrogen Bonding Possible between the thiol hydrogen and a ring nitrogen atom.Stabilizes a specific conformer, influencing reactivity and physical properties.
Intermolecular Hydrogen Bonding S-H···N or S-H···S interactions between molecules.Leads to the formation of supramolecular assemblies and influences melting point and solubility.
π-π Stacking Interactions between the aromatic rings of adjacent molecules.Contributes to the stability of the crystal lattice.
Halogen Bonding Interaction between the bromine atom and a Lewis basic site (e.g., nitrogen or sulfur) on a neighboring molecule.Provides an additional directional force for crystal packing and molecular recognition.

Future Research Avenues and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 8-Bromo-4-cinnolinethiol is a primary area for future research. Traditional synthetic routes to cinnoline (B1195905) derivatives often involve multi-step procedures with harsh reagents. researchgate.net Future efforts should focus on creating novel, sustainable, and economically viable synthetic pathways.

One promising approach involves the adaptation of the Richter cinnoline synthesis, which traditionally involves the cyclization of an alkyne precursor. wikipedia.org A potential modern adaptation for this compound could start from a suitably substituted o-aminophenylpropiolic acid.

Another avenue lies in the modification of the Widman–Stoermer synthesis, a classic method for producing cinnolines from α-vinyl-anilines. wikipedia.org Research could explore the use of a bromo-substituted α-vinyl-aniline as a precursor, followed by the introduction of the thiol group at the 4-position.

Furthermore, the exploration of one-pot multicomponent reactions could provide a highly efficient route to the target molecule, minimizing waste and simplifying purification processes. researchgate.net The development of catalytic systems, potentially using transition metals, could also lead to more direct and atom-economical syntheses. sioc-journal.cn

Table 1: Potential Starting Materials for Novel Synthetic Routes

Starting Material ClassPotential Reaction TypeKey Advantages
Substituted o-aminophenylpropiolic acidsRichter Synthesis AdaptationDirect formation of the cinnoline core.
Bromo-substituted α-vinyl-anilinesWidman–Stoermer SynthesisUtilizes readily available precursors.
Multi-component starting materialsOne-pot ReactionsIncreased efficiency, reduced waste.
Bromo-substituted anilines and alkynesTransition-metal Catalyzed CyclizationHigh atom economy and selectivity.

Exploration of Undiscovered Reaction Pathways and Derivatization Strategies

The presence of three distinct reactive sites—the bromine atom, the thiol group, and the cinnoline ring system—offers a multitude of possibilities for derivatization. Future research should systematically explore the reactivity of each of these sites to generate a library of novel compounds with diverse functionalities.

The thiol group is particularly versatile and can undergo a range of reactions, including S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. nih.gov These reactions can be used to attach a wide variety of side chains, potentially modulating the compound's physical, chemical, and biological properties. The chemoselective alkynylation of the thiol group using hypervalent iodine reagents represents a modern and efficient derivatization strategy. acs.org

The bromine atom at the 8-position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of aryl, alkyl, and amino groups, respectively, significantly expanding the structural diversity of the cinnoline scaffold.

Furthermore, the cinnoline ring system itself can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. Computational studies could help predict the most likely sites for further functionalization.

Table 2: Potential Derivatization Strategies for this compound

Reactive SiteReaction TypePotential New Functional Groups
Thiol Group (-SH)S-Alkylation, S-Acylation, OxidationAlkylthio, acylthio, disulfide, sulfonic acid
Bromine Atom (-Br)Cross-coupling (e.g., Suzuki, Stille)Aryl, alkyl, vinyl groups
Cinnoline RingElectrophilic SubstitutionNitro, halogen, acyl groups

Integration with Emerging Advanced Analytical Techniques

To fully characterize this compound and its derivatives, the integration of advanced analytical techniques is crucial. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be essential for confirming the molecular formula and elucidating the fragmentation patterns of newly synthesized compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, and HMBC, will be indispensable for unambiguous structural elucidation and the assignment of all proton and carbon signals.

For studying the electrochemical properties of these compounds, techniques like cyclic voltammetry and chronoamperometry can provide valuable insights into their redox behavior, which could be relevant for applications in materials science or as redox mediators. The electrochemical behavior of bromo-substituted benzo[c]cinnolines has been studied, and similar methods could be applied here. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Future synthetic strategies for this compound should prioritize the principles of green chemistry to minimize environmental impact. nih.govijpsjournal.comnumberanalytics.com This includes the use of safer solvents, such as water, ionic liquids, or deep eutectic solvents, in place of traditional volatile organic compounds. numberanalytics.com

Microwave-assisted and ultrasound-assisted synthesis are promising techniques that can significantly reduce reaction times, increase yields, and improve energy efficiency. researchgate.net The development of recyclable and reusable catalysts, including biocatalysts, would further enhance the sustainability of the synthetic processes. numberanalytics.com

Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an ideal green chemistry approach that should be explored for the synthesis of cinnoline derivatives. ijpsjournal.com

Computational Design of New Cinnolinethiol Derivatives with Tuned Reactivity or Interaction Profiles

Computational chemistry and molecular modeling can play a pivotal role in guiding the future development of this compound derivatives. scirp.org Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, helping to design more efficient synthetic routes and predict the outcomes of derivatization reactions.

By calculating molecular properties such as electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, it is possible to gain insights into the molecule's potential for intermolecular interactions. This knowledge can be leveraged to design new derivatives with tailored properties, for example, by enhancing their ability to bind to specific biological targets or to self-assemble into functional materials.

Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new compounds with desired reactivity or interaction profiles, saving significant time and resources in the laboratory.

Q & A

Q. How can theoretical frameworks guide the study of this compound’s biological interactions?

  • Methodological Answer : Apply structure-activity relationship (SAR) models to correlate substituent effects (e.g., bromine position) with bioactivity. Use molecular dynamics (MD) simulations to predict membrane permeability and target engagement. Validate hypotheses via enzyme inhibition assays and crystallography .

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